molecular formula C14H9Cl2FN2O B3847582 3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide

Cat. No.: B3847582
M. Wt: 311.1 g/mol
InChI Key: WFYRMWKAUQQEPY-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new products.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as ethanol, methanol, or dichloromethane under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation reactions can produce corresponding benzamide oxides.

Scientific Research Applications

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,4-Dichloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

Uniqueness

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O/c15-11-6-5-9(7-12(11)16)14(20)19-18-8-10-3-1-2-4-13(10)17/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYRMWKAUQQEPY-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
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3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
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3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
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3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.